molecular formula C8H12ClNO B2501793 3-(Furan-3-ylmethyl)azetidine hydrochloride CAS No. 2138236-20-9

3-(Furan-3-ylmethyl)azetidine hydrochloride

Cat. No.: B2501793
CAS No.: 2138236-20-9
M. Wt: 173.64
InChI Key: CZJLKQVTSGHGAU-UHFFFAOYSA-N
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Description

3-(Furan-3-ylmethyl)azetidine hydrochloride is a chemical compound with the molecular formula C8H12ClNO It is a hydrochloride salt of 3-(furan-3-ylmethyl)azetidine, which features a furan ring attached to an azetidine ring via a methylene bridge

Scientific Research Applications

3-(Furan-3-ylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving azetidine and furan rings.

    Industry: Used in the production of fine chemicals and pharmaceutical intermediates.

Safety and Hazards

The safety data sheet for azetidine hydrochloride indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-ylmethyl)azetidine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the azetidine ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-ylmethyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-ylmethyl ketones or carboxylic acids.

    Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-3-ylmethyl ketones or carboxylic acids.

    Reduction: Saturated azetidine derivatives.

    Substitution: Functionalized azetidine derivatives with various substituents.

Mechanism of Action

The mechanism of action of 3-(Furan-3-ylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-ylmethyl)azetidine hydrochloride
  • 3-(Thiophen-3-ylmethyl)azetidine hydrochloride
  • 3-(Pyridin-3-ylmethyl)azetidine hydrochloride

Uniqueness

3-(Furan-3-ylmethyl)azetidine hydrochloride is unique due to the presence of the furan ring at the 3-position of the azetidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-(furan-3-ylmethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-6-7(1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJLKQVTSGHGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=COC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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